ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. This bicyclic system combines a thiophene ring (a sulfur-containing five-membered aromatic ring) with a pyridine ring (a nitrogen-containing six-membered aromatic system). The compound is substituted at three key positions:
- Position 2: A 2,5-dichlorothiophene-3-amido group, introducing electron-withdrawing chlorine atoms and a planar aromatic thiophene moiety.
- Position 3: An ethyl ester group, which may enhance bioavailability by acting as a prodrug motif.
- Position 6: An acetyl group, contributing to steric and electronic effects that could influence molecular conformation or metabolic stability.
This compound is hypothesized to have applications in medicinal chemistry due to structural similarities to other thienopyridine derivatives, which are often investigated for kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S2/c1-3-25-17(24)13-9-4-5-21(8(2)22)7-11(9)26-16(13)20-15(23)10-6-12(18)27-14(10)19/h6H,3-5,7H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVRGDPKTZYWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps:
Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative and a β-ketoester.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Amidation with 2,5-Dichlorothiophene-3-Amine: The amide bond formation can be carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction between the carboxylic acid group and the amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The dichlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. It features a benzamide core linked to a thiazolo[3,2-b][1,2,4]triazole moiety. Note that the information is intended for research purposes only and should not be used for human or veterinary applications.
Chemical Structure and Synthesis
The molecular formula for 2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is C21H19ClN4O3S. The synthesis of this compound typically involves several steps:
- Formation of the Thiazolo[3,2-b][1,2,4]triazole Core : This is achieved through the cyclization of thiosemicarbazide derivatives with α-haloketones or α-haloesters.
- Attachment of the 3,4-Dimethoxyphenyl Group : A nucleophilic aromatic substitution reaction is employed.
- Benzamide Formation : The final coupling with 2-chlorobenzoyl chloride occurs in the presence of a base like triethylamine.
Industrial production involves similar synthetic routes optimized for a larger scale, such as continuous flow reactors and automated purification systems.
Mechanism of Action
The mechanism by which ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate, we compare it with structurally related compounds (Table 1).
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Core Heterocycles: The thieno[2,3-c]pyridine core in the target compound offers a sulfur-nitrogen aromatic system, distinct from the thiazolo[3,2-a]pyrimidine in ’s compound, which incorporates a thiazole ring fused to pyrimidine . The sulfur atom in thiophene (target compound) vs.
Substituent Effects: The 2,5-dichlorothiophene-3-amido group introduces electron-withdrawing Cl atoms, increasing lipophilicity and possibly enhancing membrane permeability compared to the amino group in ’s compound . The trimethoxybenzylidene group in ’s compound creates a bulky, planar substituent that promotes crystallinity and π-π stacking, whereas the acetyl group in the target compound may reduce steric hindrance .
Functional Groups :
- Ethyl esters are common in all three compounds, suggesting shared strategies for improving solubility or prodrug activation.
- The boc group in ’s compound serves as a protective group for amines, contrasting with the acetyl group in the target compound, which is more stable under physiological conditions .
Biological Activity
Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a thieno[2,3-c]pyridine core integrated with a dichlorothiophene moiety and an acetyl group, which may contribute to its reactivity and biological properties. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and pharmacology.
Molecular Characteristics
- Molecular Formula : C16H17Cl2N3O3S
- Molecular Weight : 403.36 g/mol
- Structural Features : The compound contains several functional groups, including amide and carboxylate, which are known to influence biological interactions.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H17Cl2N3O3S |
| Molecular Weight | 403.36 g/mol |
| CAS Number | [Not available] |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thieno[2,3-c]pyridine demonstrate activity against various bacterial strains by inhibiting key metabolic pathways essential for bacterial growth.
Anticancer Activity
The structural similarity of this compound to known anticancer agents suggests potential efficacy against cancer cell lines. Preliminary studies indicate that thieno[2,3-c]pyridine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals . Further research is warranted to elucidate the specific mechanisms involved.
Case Studies
- Study on Antimicrobial Efficacy :
- Evaluation of Anticancer Properties :
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors due to its unique structural features. The presence of the amide group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of bacterial enzymes critical for cell wall synthesis. |
| Apoptosis Induction | Activation of caspases leading to programmed cell death in cancer cells. |
| Cell Cycle Regulation | Modulation of cyclins affecting cell proliferation rates. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this thienopyridine derivative, and what methodological considerations are critical for yield optimization?
- Answer : Multi-step synthesis involving condensation and cyclization reactions is typical for such heterocyclic systems. For example, analogous compounds (e.g., thiophene-pyridine hybrids) are synthesized via:
Boc-protection of amine groups to prevent side reactions during coupling steps .
Amide bond formation between thiophene-3-carboxylic acid derivatives and pyridine intermediates using coupling agents like EDCI or HOBt .
Cyclization under acidic or basic conditions to form the fused thieno[2,3-c]pyridine core .
- Key Considerations :
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Optimize stoichiometry of dichlorothiophene and pyridine precursors to avoid byproducts.
- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl, dichlorothiophene) and amide bond formation .
- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns, especially for chlorine-containing fragments .
- X-ray Crystallography : Resolve conformational ambiguities in the fused heterocyclic system (if single crystals are obtainable) .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335 precaution) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under dry conditions at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize reactivity at the acetyl or dichlorothiophene moieties .
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize derivatives with favorable binding affinities .
- ADMET Prediction : Use tools like SwissADME to assess solubility, permeability, and metabolic stability early in the design phase .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks)?
- Answer :
- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria in the amide bond) causing peak splitting .
- 2D NMR (COSY, NOESY) : Assign overlapping signals in the thienopyridine core and confirm spatial proximity of substituents .
- Comparative Analysis : Cross-reference with structurally validated analogs (e.g., ethyl thieno[2,3-c]pyridine carboxylates) in public databases (PubChem, Reaxys) .
Q. How can reaction conditions be optimized to address low yields in the final cyclization step?
- Answer :
- DOE (Design of Experiments) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loadings (e.g., p-TsOH) to identify optimal parameters .
- Microwave-Assisted Synthesis : Reduce reaction time and improve cyclization efficiency via controlled dielectric heating .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediate formations and adjust conditions dynamically .
Q. What mechanistic insights explain side-product formation during amide coupling, and how can they be mitigated?
- Answer :
- Mechanism : Competing acylation at the pyridine nitrogen or overactivation of the carboxylic acid leading to symmetrical anhydrides .
- Mitigation :
- Use coupling agents with lower propensity for racemization (e.g., DCC instead of EDCI).
- Add catalytic DMAP to accelerate amide bond formation and suppress side reactions .
Q. How should researchers design stability studies to evaluate this compound’s degradation under varying pH and temperature conditions?
- Answer :
- Forced Degradation : Expose the compound to:
- Acidic/alkaline buffers (pH 1–13) at 37°C for 24–72 hours.
- Oxidative stress (3% H₂O₂) and UV light (ICH Q1B guidelines) .
- Analytical Endpoints : Monitor degradation via HPLC-MS to identify major breakdown products (e.g., hydrolysis of the ester or amide groups) .
Methodological Notes
- Data Interpretation : Cross-validate spectral and crystallographic data with computational models to resolve structural ambiguities .
- Safety Compliance : Adhere to COSHH regulations for hazardous chemical handling, including waste disposal and exposure monitoring .
- Theoretical Frameworks : Link synthetic and analytical workflows to conceptual frameworks in heterocyclic chemistry (e.g., Baldwin’s rules for cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
